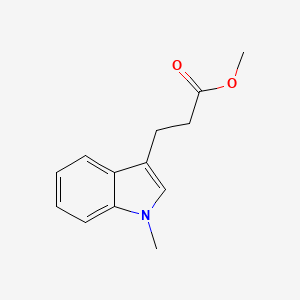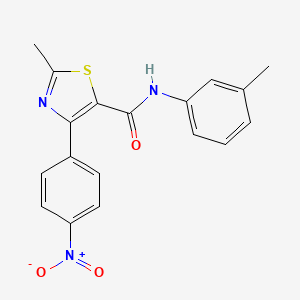
2,2'-((2,5-二溴-1,4-亚苯基)双(氧基))二乙酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H12Br2O6 and a molecular weight of 412.03 g/mol . It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through ether linkages. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves the bromination of a phenylene derivative followed by esterification. One common method includes the reaction of 2,5-dibromo-1,4-dihydroxybenzene with dimethyl oxalate under acidic conditions to form the desired diacetate compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Ester Hydrolysis: The acetate groups can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted phenylene derivatives, oxidized or reduced phenylene compounds, and diols from ester hydrolysis .
作用机制
The mechanism by which Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and acetate groups facilitate binding to enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
相似化合物的比较
Similar Compounds
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with tert-butyl groups instead of methyl groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boron atoms and is used in different applications.
4,4’-Dimethylmethylene bis(2,6-dimethylphenol): Similar phenylene structure but with different substituents.
Uniqueness
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific combination of bromine atoms and acetate groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
属性
IUPAC Name |
methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWDVSWHPCMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
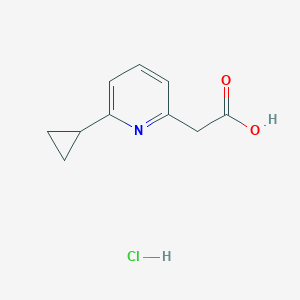
![N-(1,3-benzothiazol-6-yl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2546897.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
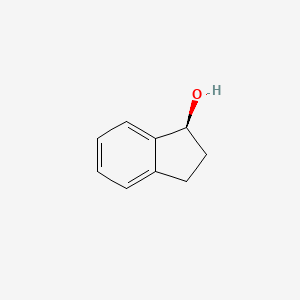
![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)
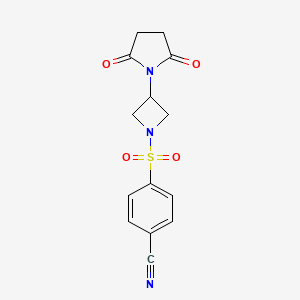
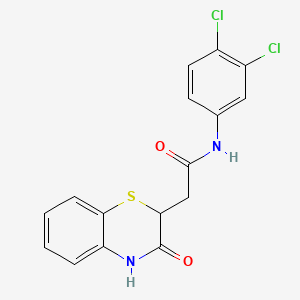
![(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
